

Application Note: Studying N-Undecanoylglycine-Triggered Immunity in Intestinal Organoids

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Compound Focus: N-Undecanoylglycine

CAS No.: 83871-09-4

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Objective: To utilize intestinal organoids to model and investigate the **N-undecanoylglycine-Vmn2r26** signaling axis in intestinal Tuft-2 cells and its downstream antimicrobial effects.

Background and Significance

Research has revealed that a specific subset of intestinal epithelial cells, known as **Tuft-2 cells**, can directly sense bacterial metabolites to orchestrate innate immunity [1]. These cells express the vomeronasal receptor **Vmn2r26**, which acts as a receptor for the bacterial medium-chain fatty acid metabolite **N-undecanoylglycine** [1] [2]. Upon engagement, this sensing mechanism initiates a signaling cascade that ultimately leads to enhanced mucus secretion and antibacterial immunity [1]. Intestinal organoids, which contain all intestinal epithelial cell types including Tuft-2 cells, provide a physiologically relevant *in vitro* platform to dissect this pathway and screen for potential therapeutic compounds that can modulate it [3] [4] [5].

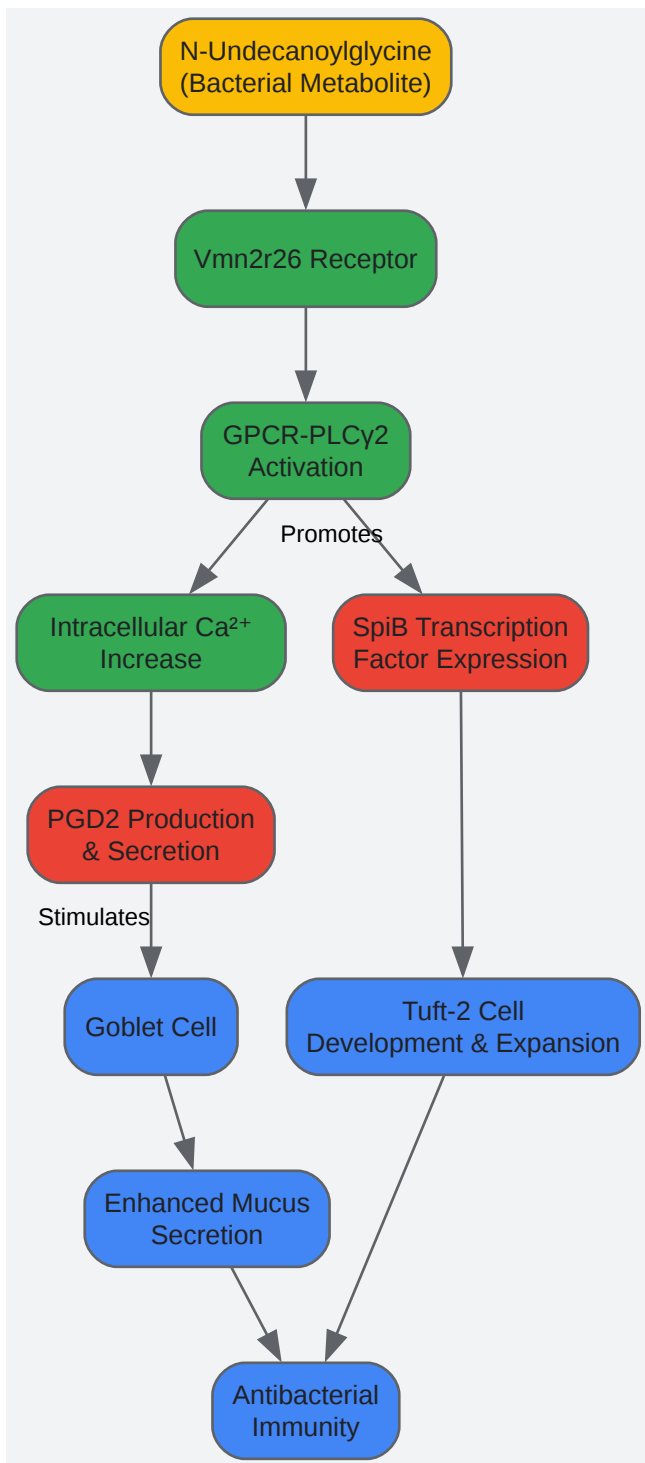
Proposed Experimental Workflow and Key Parameters

The table below outlines the core experimental steps and critical parameters for investigating the **N-undecanoylglycine** response in an intestinal organoid model.

Experimental Stage	Key Considerations & Parameters
<p> 1. Organoid Model Selection • Source: Mouse small intestinal crypts [1] [5]. • Rationale: The identified Tuft-2 cell pathway and marker (<i>Sh2d6</i>) were characterized in a murine model [1]. 2. Organoid Culture & Maturation • Matrix: 3D culture in Matrigel or synthetic hydrogel [3] [5]. • Medium: Standard intestinal organoid culture medium containing EGF, Noggin, R-spondin 1 [5]. • Maturation: Culture for 5-7 days to allow for self-organization and cellular differentiation, including Tuft-2 cells [5]. 3. Metabolic Stimulation • Stimulus: N-undecanoylglycine [1]. • Treatment Mode: Direct addition to culture medium or microinjection into the organoid lumen [6]. • Control: Vehicle control is essential. 4. Pathway Modulation • Vmn2r26 Inhibition: Use of a Vmn2r26 antagonist to confirm receptor specificity. • PLCy2 Inhibition: To validate the downstream signaling cascade. 5. Downstream Readouts • Gene Expression: qPCR for markers of Tuft-2 cells (e.g., <i>Sh2d6</i>), transcription factor <i>SpiB</i>, and mucus-related genes (e.g., <i>Muc2</i>) [1]. Use stable housekeeping genes like <i>SDHA</i> and <i>ACTB</i> for normalization [7]. • Protein Secretion: ELISA to measure Prostaglandin D2 (PGD2) in the culture supernatant [1]. • Functional Effects: Immunofluorescence staining for Muc2 protein to visualize and quantify mucus production [1]. </p>	

The N-Undecanoylglycine-Vmn2r26 Signaling Pathway

The following diagram illustrates the proposed mechanistic pathway triggered by **N-undecanoylglycine** in Tuft-2 cells, based on published research [1]. This pathway can be investigated and validated using the organoid model.



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Diagram Title: ***N-Undecanoylglycine Sensing by Tuft-2 Cells***

Detailed Experimental Protocols

Protocol 1: Establishing and Characterizing the Murine Intestinal Organoid Model

This protocol adapts established methods for culturing intestinal organoids [6] [5].

- **Isolation:** Isolate crypts from the small intestine of mice (e.g., C57BL/6) using chelation and gentle agitation.
- **Embedding:** Mix the crypt suspension with an ice-cold extracellular matrix (e.g., Matrigel) and plate as droplets in a pre-warmed culture dish. Allow the matrix to polymerify.
- **Culture:** Overlay the polymerified droplets with complete Intestinal Organoid Growth Medium, containing essential niche factors like EGF, Noggin, and R-spondin 1 [5].
- **Maintenance:** Culture at 37°C with 5% CO₂. Refresh the medium every 2-3 days. Organoids with crypt-like structures should be visible within 3-5 days.
- **Characterization (Quality Control):** Before experimentation, confirm the presence of key cell lineages, including Tuft-2 cells. This can be done via RT-qPCR for the marker gene *Sh2d6* [1] or immunostaining for known Tuft cell proteins.

Protocol 2: Stimulation and Functional Analysis of the Pathway

- **Treatment:**
 - **Experimental Group:** Add a titrated concentration of **N-undecanoylglycine** (e.g., 1-100 µM) directly to the culture medium of mature organoids.
 - **Control Group:** Treat organoids with the vehicle (e.g., DMSO) only.
 - **Inhibition Groups:** Pre-treat organoids with a Vmn2r26 antagonist or a PLCy2 inhibitor for 1-2 hours before adding **N-undecanoylglycine**.
- **Incubation:** Incubate organoids for a defined period (e.g., 6-24 hours) based on the readout.
- **Sample Collection:**
 - **For RNA:** Harvest organoids by dissolving the matrix in cold buffer. Extract total RNA for RT-qPCR analysis of *Sh2d6*, *SpiB*, and *Muc2* [1]. Normalize data using stable housekeeping genes like *SDHA* and *ACTB* [7].
 - **For Protein:** Collect culture supernatant and concentrate it if necessary. Use a PGD2 ELISA kit to quantify secretion levels [1].
 - **For Imaging:** Fix organoids *in situ* for subsequent immunofluorescence staining against Muc2 to visualize mucus production.

Anticipated Results and Interpretation

- **Successful Pathway Activation:** Organoids treated with **N-undecanoylglycine** should show a significant increase in *SpiB* expression, PGD2 secretion, and *Muc2* expression/production compared to the vehicle control.
- **Pathway Specificity:** These effects should be abolished or significantly reduced in the groups pre-treated with the Vmn2r26 or PLCy2 inhibitors, confirming the specificity of the response.
- **Model Validation:** An increase in *Sh2d6* expression post-stimulation would indicate Tuft-2 cell expansion, validating the organoid model's ability to recapitulate the *in vivo* response.

Critical Technical Considerations

- **Organoid Heterogeneity:** Batch-to-batch variation in organoid differentiation can affect the baseline population of Tuft-2 cells. Consistent culture and quality control are essential [7].
- **Metabolite Handling:** **N-undecanoylglycine** should be prepared according to manufacturer specifications, and its stability in culture conditions should be considered.
- **Advanced Models:** For more complex questions, consider evolving the model to include co-culture with immune cells (e.g., macrophages) or commensal bacteria to study the pathway in a more integrated microenvironment [3] [6].

Conclusion

This application note outlines a robust framework for leveraging intestinal organoids to study the newly discovered antimicrobial pathway mediated by **N-undecanoylglycine** and Tuft-2 cells. This model provides a powerful tool for deconstructing the molecular mechanism of action and for screening therapeutic compounds aimed at boosting innate intestinal immunity against bacterial infections.

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To cite this document: Smolecule. [Application Note: Studying N-Undecanoylglycine-Triggered Immunity in Intestinal Organoids]. Smolecule, [2026]. [Online PDF]. Available at:

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